5-Iodo-3-methoxyisothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-methoxyisothiazole is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methoxyisothiazole can be achieved through several methods. One common approach involves the reaction of 3-methoxyisothiazole with iodine in the presence of a suitable oxidizing agent. The reaction typically takes place under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methoxyisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives with altered properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 5-azido-3-methoxyisothiazole or 5-cyano-3-methoxyisothiazole.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 5-iodo-3-methoxyisothiazoline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methoxyisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-3-methylisothiazole: Similar structure but with a methyl group instead of a methoxy group.
5-Bromo-3-methoxyisothiazole: Similar structure but with a bromine atom instead of iodine.
3-Methoxyisothiazole: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Uniqueness
5-Iodo-3-methoxyisothiazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity, making it suitable for various synthetic applications. Additionally, the methoxy group contributes to its solubility and stability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H4INOS |
---|---|
Molecular Weight |
241.05 g/mol |
IUPAC Name |
5-iodo-3-methoxy-1,2-thiazole |
InChI |
InChI=1S/C4H4INOS/c1-7-4-2-3(5)8-6-4/h2H,1H3 |
InChI Key |
VXSVVTIZLNYPPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.